methyl 2-bromo-5-chloro-3-fluorobenzoate
CAS No.: 1507624-50-1
Cat. No.: VC11501821
Molecular Formula: C8H5BrClFO2
Molecular Weight: 267.48 g/mol
Purity: 95
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1507624-50-1 |
|---|---|
| Molecular Formula | C8H5BrClFO2 |
| Molecular Weight | 267.48 g/mol |
| IUPAC Name | methyl 2-bromo-5-chloro-3-fluorobenzoate |
| Standard InChI | InChI=1S/C8H5BrClFO2/c1-13-8(12)5-2-4(10)3-6(11)7(5)9/h2-3H,1H3 |
| Standard InChI Key | OGVOPTIPFPKOCK-UHFFFAOYSA-N |
| Canonical SMILES | COC(=O)C1=C(C(=CC(=C1)Cl)F)Br |
Introduction
Methyl 2-bromo-5-chloro-3-fluorobenzoate is a chemical compound with a molecular formula of C8H5BrClFO2. It is a derivative of benzoic acid, featuring bromine, chlorine, and fluorine substituents. This compound is of interest in organic chemistry due to its potential applications in pharmaceutical synthesis and other chemical industries.
Chemical Stability and Reactivity
Halogenated benzoates like methyl 2-bromo-5-chloro-3-fluorobenzoate are generally stable under normal conditions but can react with strong bases or nucleophiles to undergo substitution reactions.
Synthesis Methods
The synthesis of methyl 2-bromo-5-chloro-3-fluorobenzoate typically involves multi-step reactions starting from simpler aromatic compounds. A common approach might include:
-
Starting Material Preparation: Begin with a fluorinated benzene derivative.
-
Halogenation: Introduce bromine and chlorine through electrophilic aromatic substitution or other halogenation methods.
-
Carboxylation: Convert the aromatic ring to a benzoic acid derivative.
-
Esterification: Convert the carboxylic acid to its methyl ester.
Applications and Research Findings
Methyl 2-bromo-5-chloro-3-fluorobenzoate is primarily used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals. Its halogenated structure makes it a versatile precursor for various substitution reactions.
Pharmaceutical Applications
-
Intermediates for Drug Synthesis: Compounds like methyl 2-bromo-5-chloro-3-fluorobenzoate are crucial in the synthesis of drugs that require specific halogenation patterns for biological activity.
Environmental and Safety Considerations
-
Handling and Storage: Due to its potential toxicity and reactivity, proper handling and storage in sealed containers at room temperature are recommended.
-
Waste Disposal: Disposal should follow guidelines for hazardous chemical waste.
Similar Compounds
| Compound | CAS Number | Molecular Weight |
|---|---|---|
| Ethyl 2-bromo-5-chloro-3-fluorobenzoate | 1508363-46-9 | 281.50 g/mol |
| Methyl 5-bromo-3-chloro-2-fluorobenzoate | 1535973-93-3 | 267.48 g/mol |
| Methyl 2-bromo-3-chloro-5-fluorobenzoate | 1537548-66-5 | 267.48 g/mol |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume